H-2-Nal-OH

描述

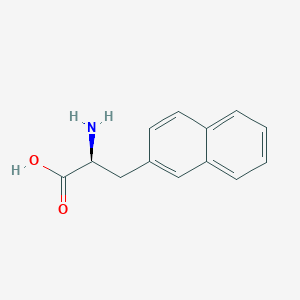

structure in first source

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXHKDZASGCLU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973984 | |

| Record name | 3-Naphthalen-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58438-03-2 | |

| Record name | 2-Naphthylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58438-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Naphthalen-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W425Q6KV9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of H-2-Nal-OH

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Naphthyl)-L-alanine, commonly referred to as this compound, is a synthetic, non-proteinogenic amino acid. Structurally, it is an analog of L-phenylalanine, featuring a larger, more hydrophobic naphthyl group in place of the phenyl ring. This modification imparts unique conformational properties, making it a valuable building block in peptide synthesis to create peptidomimetics with enhanced stability, receptor affinity, and biological activity.[1] It is frequently used as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow diagram for a key analytical procedure.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for its application in synthesis, formulation, and analytical development.

| Property | Value | Reference(s) |

| Synonyms | This compound, (S)-α-Amino-2-naphthalenepropionic Acid, L-2-Naphthylalanine | [3][4][5][6] |

| CAS Number | 58438-03-2 | [3][4][5][7][8] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3][5][7][8] |

| Molecular Weight | 215.25 g/mol | [3][5][6][8] |

| Appearance | White to off-white crystalline powder | [3][7][8][9] |

| Melting Point | 240-244 °C (with decomposition) | [3][4][10] |

| Solubility | Slightly soluble in water; Soluble in 1 mol/L NaOH | [2][3][4][5][9][10] |

| Optical Rotation | [α]²⁰/D = -11° (c=1, 1 mol/L HCl) | [4] |

| pKa (Predicted) | 2.21 ± 0.30 | [3] |

| logP (Calculated) | 0.3 (XLogP3) | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for amino acid characterization.

Melting Point Determination

The melting point of amino acids can be complicated by decomposition at high temperatures.[11][12] A standard method using a digital melting point apparatus is described, though advanced techniques like Fast Scanning Calorimetry (FSC) may be required for more precise values without decomposition.[13]

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the apparatus.

-

For an unknown compound, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to find an approximate melting range.[14]

-

For the precise measurement, start with a new sample and heat to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[14]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

-

Note any decomposition (e.g., charring, gas evolution), as is common for this compound.[3][4]

-

Aqueous Solubility Determination

This protocol determines the solubility of this compound in an aqueous medium using the shake-flask method followed by concentration analysis.

-

Apparatus: Analytical balance, shaker or agitator, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial. The excess solid should be clearly visible.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.[15]

-

After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the remaining undissolved solid.

-

Carefully withdraw a precise aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in mg/mL or mol/L.

-

pKa Determination by Potentiometric Titration

Potentiometric titration is the standard method for determining the acid dissociation constants (pKa) of the ionizable carboxyl and amino groups.[16]

-

Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer.

-

Reagents: 0.1 M this compound solution, standardized 0.1 M HCl, standardized 0.1 M NaOH, standard pH buffers (4, 7, 10).

-

Procedure:

-

Calibrate the pH meter using the standard buffers.

-

Pipette a known volume (e.g., 20 mL) of the 0.1 M this compound solution into a beaker.[17]

-

If necessary for observing the first pKa, first titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.3 mL) and recording the pH after each addition until the pH is below 2.0.[16][17]

-

Using a fresh sample, titrate the this compound solution with 0.1 M NaOH. Add small, precise increments (e.g., 0.3 mL) from the burette.[17]

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading. Continue the titration until the pH reaches approximately 12.5.[16]

-

Plot a titration curve of pH (y-axis) versus the equivalents of NaOH added (x-axis).

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second (pKa₂) corresponds to the amino group.

-

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the classical approach for experimentally determining the LogP value, which measures the lipophilicity of a compound.[18][19]

-

Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).

-

Reagents: n-Octanol (HPLC grade), purified water (buffered to a specific pH, e.g., 7.4, for LogD determination), this compound.

-

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[20]

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add equal volumes of the pre-saturated n-octanol and the this compound aqueous solution to a vial.

-

Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.[21]

-

Let the vial stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

Carefully take an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water].

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

-

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the pKa of this compound using potentiometric titration.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

- 1. peptide.com [peptide.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. 3-(2-Naphthyl)-L-alanine | 58438-03-2 [chemicalbook.com]

- 4. 3-(2-Naphthyl)-L-alanine 58438-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. parchem.com [parchem.com]

- 6. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. echemi.com [echemi.com]

- 10. This compound [chembk.com]

- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. dspace.kpfu.ru [dspace.kpfu.ru]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 16. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 17. vlab.amrita.edu [vlab.amrita.edu]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. researchgate.net [researchgate.net]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to the Synthesis and Characterization of L-3-(2-naphthyl)alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-(2-naphthyl)alanine (Nal), an unnatural amino acid, has garnered significant attention in medicinal chemistry and drug development. Its rigid, bulky naphthyl side chain provides unique conformational constraints and potential for enhanced biological interactions, making it a valuable building block in the design of peptidomimetics and other therapeutic agents. Notably, L-3-(2-naphthyl)alanine is a critical component of several CXCR4 antagonists, which are being investigated for their potential in treating HIV, cancer, and inflammatory diseases. This guide provides a comprehensive overview of the synthesis and characterization of L-3-(2-naphthyl)alanine, including detailed experimental protocols, characterization data, and a visualization of its relevant biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of L-3-(2-naphthyl)alanine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 244 °C (decomposes) | [3] |

| Solubility | Soluble in 1 mol/L NaOH | [2] |

| Optical Rotation [α] | -11 ± 1.5° (c=1 in 0.3N HCl) | [1] |

Synthesis of L-3-(2-naphthyl)alanine

The stereoselective synthesis of L-3-(2-naphthyl)alanine can be achieved through both chemical and chemo-enzymatic methods. While various chemical strategies for the asymmetric synthesis of α-amino acids are known, this guide will detail a highly efficient chemo-enzymatic approach and provide a general overview of a potential chemical synthesis route.

Experimental Protocol 1: Chemo-enzymatic Synthesis via Transamination

This method utilizes a hyper-thermostable aminotransferase from Thermococcus profundus (MsAT) for the asymmetric amination of 3-(2-naphthyl)pyruvate. The low solubility of the product, L-3-(2-naphthyl)alanine, in the reaction medium advantageously shifts the equilibrium towards product formation, leading to high yields and enantiomeric purity[4].

Materials:

-

3-(2-naphthyl)pyruvate (NPA)

-

L-glutamate (Glu)

-

Hyper-thermostable aminotransferase from Thermococcus profundus (MsAT)

-

Reaction buffer (e.g., potassium phosphate buffer)

-

Deionized water

Procedure:

-

Prepare a reaction mixture containing 180 mM 3-(2-naphthyl)pyruvate and 360 mM L-glutamate in a suitable reaction buffer.

-

Add the hyper-thermostable aminotransferase from Thermococcus profundus to the reaction mixture.

-

Incubate the reaction at 70 °C with gentle agitation.

-

As the reaction proceeds, L-3-(2-naphthyl)alanine will precipitate out of the solution due to its low solubility.

-

After the reaction is complete (as determined by monitoring substrate consumption or product formation), the precipitated product can be collected by filtration or centrifugation.

-

Wash the collected product with deionized water to remove any residual reactants and buffer salts.

-

Dry the purified L-3-(2-naphthyl)alanine under vacuum.

Expected Outcome:

This chemo-enzymatic synthesis typically yields optically pure L-3-(2-naphthyl)alanine (>99% enantiomeric excess) with a molar yield of approximately 93%[4].

Caption: Workflow for the chemo-enzymatic synthesis of L-3-(2-naphthyl)alanine.

General Strategy for Chemical Synthesis

A common approach for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral glycine enolate equivalent. For L-3-(2-naphthyl)alanine, this would typically involve the following key steps:

-

Preparation of a Chiral Glycine Template: A chiral auxiliary, such as a pseudoephedrine-derived or a Schöllkopf-type bis-lactim ether, is condensed with glyoxylic acid to form a chiral glycine enolate precursor.

-

Asymmetric Alkylation: The chiral glycine enolate is generated by treatment with a strong base (e.g., lithium diisopropylamide) and then reacted with 2-(bromomethyl)naphthalene. The chiral auxiliary directs the stereoselective alkylation to favor the formation of the L-isomer.

-

Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding L-3-(2-naphthyl)alanine.

-

Purification: The final product is purified by recrystallization or chromatography.

Characterization of L-3-(2-naphthyl)alanine

The identity and purity of synthesized L-3-(2-naphthyl)alanine are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of L-3-(2-naphthyl)alanine. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.8 | m | Aromatic protons |

| ~7.5 | m | Aromatic protons |

| ~4.0 | t | α-H |

| ~3.4 | d | β-CH₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and pH.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (carboxyl) |

| ~134 | Aromatic C |

| ~133 | Aromatic C |

| ~128 | Aromatic C |

| ~127 | Aromatic C |

| ~126 | Aromatic C |

| ~55 | α-C |

| ~37 | β-C |

Note: The assignments are approximate and based on typical chemical shift ranges for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of L-3-(2-naphthyl)alanine. The expected molecular ion peak and major fragments are listed below.

| m/z | Relative Intensity (%) | Assignment |

| 215.09 | 100 | [M]⁺ |

| 170.08 | ~80 | [M - COOH]⁺ |

| 141.07 | ~60 | [M - CH(NH₂)COOH]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized L-3-(2-naphthyl)alanine. Chiral HPLC is particularly important for determining the enantiomeric excess.

| Parameter | Value |

| Purity (RP-HPLC) | >97.0% |

| Enantiomeric Excess (Chiral HPLC) | >99% |

Biological Context: Role in CXCR4 Signaling

L-3-(2-naphthyl)alanine is a crucial component of T140 and its analogs, which are potent and specific antagonists of the CXCR4 receptor. The CXCR4 receptor, a G-protein coupled receptor (GPCR), plays a vital role in various physiological and pathological processes, including cell migration, hematopoiesis, and cancer metastasis. The binding of its endogenous ligand, CXCL12 (also known as SDF-1), to CXCR4 triggers a cascade of intracellular signaling events.

The diagram below illustrates the major signaling pathways activated by CXCR4. L-3-(2-naphthyl)alanine-containing antagonists block the binding of CXCL12 to CXCR4, thereby inhibiting these downstream signaling events.

Caption: Simplified overview of major CXCR4 signaling pathways.

Conclusion

L-3-(2-naphthyl)alanine is a non-proteinogenic amino acid of significant interest in the development of novel therapeutics. Its synthesis can be efficiently achieved with high stereoselectivity using chemo-enzymatic methods. The identity and purity of the synthesized compound can be rigorously confirmed through a combination of NMR, MS, and HPLC techniques. The crucial role of L-3-(2-naphthyl)alanine in potent CXCR4 antagonists highlights its importance in modulating key signaling pathways involved in various diseases. This guide provides a foundational resource for researchers and scientists working with this important molecule.

References

- 1. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to H-2-Nal-OH for Researchers and Drug Development Professionals

Introduction

H-2-Nal-OH, chemically known as (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid or 3-(2-Naphthyl)-L-alanine, is a synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts valuable properties when incorporated into peptides, making it a crucial building block for novel therapeutics. This guide provides an in-depth overview of this compound, including its physicochemical properties, applications in peptide synthesis, and its role in modulating key biological pathways.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| CAS Number | 58438-03-2 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~240 °C (decomposes) | |

| Solubility | Slightly soluble in water. Soluble in 1 mol/L NaOH. | |

| Optical Rotation | [α]²⁰/D ~ -11° (c=1 in 1M HCl) |

Core Applications in Peptide Synthesis and Drug Development

This compound is primarily utilized as a phenylalanine or tryptophan analog in solid-phase peptide synthesis (SPPS) to enhance the biological activity and stability of peptides.[1] The incorporation of the naphthylalanine residue can significantly influence the peptide's conformation and its interaction with biological targets.

A prime example of its application is in the development of antagonists for the CXCR4 receptor, a key player in HIV-1 entry into host cells and cancer metastasis.[3][4][5] The peptide T140 and its analogs, which contain 3-(2-Naphthyl)-L-alanine, are potent inhibitors of the CXCR4 receptor.[3][5] The naphthyl group has been shown to be critical for the high anti-HIV activity of these peptides.[3]

Furthermore, derivatives of this compound are employed in the synthesis of cyclic peptides, which exhibit improved stability and receptor selectivity.[6] The unique properties of this amino acid also lend themselves to the development of hydrogels for tissue engineering applications.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a T140 Analog

This protocol outlines the manual synthesis of a model peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard and robust method for peptide synthesis.[7][8][9][10]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-3-(2-naphthyl)alanine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-3-(2-naphthyl)alanine), 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

-

Monitor the completion of the reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathways and Logical Relationships

The primary mechanism of action for peptides containing this compound, such as T140, involves the antagonism of the CXCR4 receptor. The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the signaling pathway of CXCR4 that is inhibited by these peptides.

References

- 1. peptide.com [peptide.com]

- 2. 3-(2-Naphthyl)-L-alanine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of CXCR4 [thno.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectral Properties of 2-Naphthylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthylalanine (2-Nal) is a synthetic amino acid that has garnered significant interest within the scientific community, particularly in the fields of peptide chemistry, protein engineering, and drug development.[1] Its defining feature is the naphthalene moiety attached to the alanine backbone, which bestows upon it unique spectral and physicochemical properties not found in the canonical amino acids. This bulky, aromatic side chain enhances hydrophobicity and provides a powerful intrinsic fluorescent probe to investigate molecular interactions, protein folding, and receptor-ligand binding.[1] This technical guide provides a comprehensive overview of the key spectral properties of 2-naphthylalanine, including its UV-Vis absorption, fluorescence, and circular dichroism characteristics. Detailed experimental protocols and data are presented to facilitate its application in research and development.

UV-Vis Absorption Spectroscopy

The extended π-system of the naphthalene ring in 2-naphthylalanine gives rise to strong absorption in the ultraviolet region of the electromagnetic spectrum. This property is fundamental for the detection and quantification of 2-Nal and peptides or proteins incorporating this amino acid.

Absorption Spectra and Properties

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 239 nm | Acetonitrile | [1] |

| Molar Extinction Coefficient (ε) | 53,700 M-1cm-1 | Acetonitrile | [1] |

Disclaimer: The data presented above is for 2-aminonaphthalene and should be considered an approximation for 2-naphthylalanine. Experimental verification for 2-Nal is highly recommended.

Experimental Protocol: UV-Vis Absorption Measurement

Objective: To determine the absorption spectrum and molar extinction coefficient of a 2-naphthylalanine-containing sample.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

2-Naphthylalanine or 2-Nal-containing peptide

-

Spectroscopic grade solvent (e.g., acetonitrile, phosphate buffer)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the 2-Nal sample of a known concentration in the chosen solvent.

-

Perform a series of dilutions to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent used for sample preparation.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

-

Sample Measurement:

-

Rinse the cuvette with the first sample dilution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat this step for all dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance at λmax versus concentration.

-

Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

The naphthalene moiety of 2-naphthylalanine is intrinsically fluorescent, making it a valuable tool for a wide range of fluorescence-based assays. Its fluorescence properties are highly sensitive to the local environment, which can be exploited to study conformational changes, binding events, and membrane interactions.

Fluorescence Spectra and Properties

The fluorescence of 2-Nal is characterized by a distinct emission profile and a notably long excited-state lifetime compared to natural aromatic amino acids like tryptophan. This longer lifetime provides a significant advantage in time-resolved fluorescence studies, allowing for better discrimination from background fluorescence. The fluorescence quantum yield and lifetime are sensitive to solvent polarity and viscosity.

As with the absorption data, specific photophysical data for 2-naphthylalanine is sparse. The following table provides data for the proxy compound, 2-aminonaphthalene.

| Parameter | Value | Solvent | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.91 | Acetonitrile | [1] |

The fluorescence lifetime of anilinonaphthalene, another related compound, has been shown to be dependent on the polarity and viscosity of the solvent, a behavior that can be expected for 2-naphthylalanine as well.[2]

Experimental Protocol: Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra, quantum yield, and lifetime of a 2-naphthylalanine-containing sample.

Materials:

-

Spectrofluorometer with lifetime measurement capabilities (e.g., TCSPC)

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

-

2-Naphthylalanine or 2-Nal-containing peptide

-

Spectroscopic grade solvents

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)

-

Volumetric flasks and pipettes

Procedure:

-

Sample and Standard Preparation:

-

Prepare a series of dilutions of the 2-Nal sample and the quantum yield standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Excitation and Emission Spectra:

-

Set the excitation wavelength and scan the emission spectrum.

-

Set the emission wavelength and scan the excitation spectrum.

-

-

Quantum Yield Measurement (Relative Method):

-

Measure the integrated fluorescence intensity of the sample and the standard at the same excitation wavelength.

-

The quantum yield is calculated using the formula: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement (TCSPC):

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED).

-

Measure the time delay between the excitation pulse and the arrival of the emitted photons at the detector.

-

Construct a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of peptides and proteins. The incorporation of an aromatic amino acid like 2-naphthylalanine can significantly influence the CD spectrum, providing insights into local conformation and aromatic interactions.

Circular Dichroism of 2-Naphthylalanine-Containing Peptides

The naphthalene chromophore of 2-Nal is chiral when incorporated into a peptide backbone, and its electronic transitions can couple with those of the peptide backbone and other aromatic residues, giving rise to distinct CD signals in the near-UV region (250-350 nm). In the far-UV region (190-250 nm), the presence of 2-Nal can influence the peptide's secondary structure.

Studies on peptides containing 2-naphthylalanine have shown a characteristic band in the CD spectrum. For instance, a tripeptide containing 2-naphthylalanine exhibited a maximum at 226 nm, which is a flip of the band observed for peptides containing 1-naphthylalanine.[3] This band around 230 nm in naphthylalanine-containing peptides is often attributed to the formation of a β-structure arising from aromatic stacking.[3]

Experimental Protocol: Circular Dichroism Spectroscopy

Objective: To analyze the secondary and tertiary structure of a 2-naphthylalanine-containing peptide.

Materials:

-

Circular Dichroism Spectropolarimeter

-

Quartz cuvettes with short path lengths (e.g., 0.1 cm for far-UV, 1 cm for near-UV)

-

2-Naphthylalanine-containing peptide

-

Appropriate buffer (must be transparent in the desired wavelength range)

-

Nitrogen gas supply (for purging the instrument)

Procedure:

-

Sample Preparation:

-

Dissolve the peptide in the chosen buffer to a known concentration. The concentration will depend on the path length of the cuvette and the wavelength range being studied.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen purge.

-

Set the desired parameters, including wavelength range, bandwidth, and scanning speed.

-

-

Baseline Measurement:

-

Fill the cuvette with the buffer.

-

Record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse and fill the cuvette with the peptide solution.

-

Record the CD spectrum.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.

-

Applications in Research and Drug Development

The unique spectral properties of 2-naphthylalanine make it a versatile tool in various research and drug development applications:

-

Fluorescent Probing of Peptide and Protein Structure: The sensitivity of 2-Nal's fluorescence to its environment allows for the monitoring of protein folding, conformational changes, and binding events.

-

Förster Resonance Energy Transfer (FRET): The spectral overlap between the emission of a donor fluorophore and the absorption of an acceptor allows for the measurement of distances on the angstrom scale. 2-Nal can serve as an excellent FRET donor or acceptor in peptide-based assays.

-

Receptor-Ligand Interaction Studies: By incorporating 2-Nal into a peptide ligand, its binding to a receptor can be monitored through changes in fluorescence, providing insights into binding affinity and kinetics.

-

Membrane Interaction and Permeability Studies: The change in 2-Nal's fluorescence upon moving from an aqueous to a hydrophobic environment makes it a useful probe for studying how peptides interact with and penetrate cell membranes.[1]

Conclusion

2-Naphthylalanine is a powerful tool for researchers and drug development professionals. Its intrinsic spectral properties, particularly its strong UV absorbance and environment-sensitive fluorescence, provide a non-invasive means to investigate the structure, dynamics, and interactions of peptides and proteins. While a comprehensive set of photophysical data for the free amino acid is still being established, the available information and data from closely related compounds provide a solid foundation for its application. The experimental protocols outlined in this guide offer a starting point for harnessing the full potential of this unique amino acid in advancing our understanding of biological systems and in the development of novel therapeutics.

References

Understanding the structure of beta-(2-naphthyl)-L-alanine

An In-Depth Technical Guide to the Core Structure and Applications of β-(2-Naphthyl)-L-alanine

Introduction

Beta-(2-naphthyl)-L-alanine (2-Nal) is a non-proteinogenic α-amino acid characterized by the presence of a naphthalene ring system attached to the β-carbon of an L-alanine backbone.[1][2] This bulky, aromatic side chain imparts unique structural and photophysical properties, making it a valuable tool in medicinal chemistry, peptide engineering, and drug development.[2][3] Its incorporation into peptides can enhance hydrophobicity, influence secondary structure, and improve stability against enzymatic degradation.[3][4] Furthermore, the intrinsic fluorescence of the naphthalene moiety allows it to serve as a spectroscopic probe for studying molecular interactions.[2][5] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications for researchers and drug development professionals.

Core Structure and Physicochemical Properties

β-(2-Naphthyl)-L-alanine belongs to the class of organic compounds known as naphthalenes, which contain a moiety of two fused benzene rings.[6] The core structure consists of an L-alanine scaffold with a 2-naphthyl group attached via a methylene bridge to the β-carbon. This structure results in a non-polar, aromatic amino acid that is sterically larger than phenylalanine and tryptophan.[7]

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of β-(2-naphthyl)-L-alanine and its common derivatives used in synthesis, such as the Fmoc- and Boc-protected forms.

Table 1: Core Molecule Properties - β-(2-Naphthyl)-L-alanine

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-naphthalen-2-ylpropanoic acid | [1] |

| Synonyms | H-2-Nal-OH, L-3-(2-Naphthyl)alanine | [1] |

| CAS Number | 58438-03-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [6] |

| Average Molecular Weight | 215.25 g/mol | [1][6] |

| Monoisotopic Mass | 215.094628665 Da | [1][6] |

| Appearance | White or whitish powder | [] |

| Melting Point | 240 °C (decomposes) | [] |

| Boiling Point (Est.) | 412.3 °C at 760 mmHg | [] |

| Density (Est.) | 1.254 g/cm³ | [] |

| State at STP | Solid | [6] |

Table 2: Predicted Properties

| Property | Value | Source |

| Water Solubility | 0.201 mg/mL | [6] |

| logP | -0.19 to -0.41 | [6] |

| pKa (Strongest Acidic) | 2.61 | [6] |

| pKa (Strongest Basic) | 9.44 | [6] |

Table 3: Properties of Common Protected Derivatives

| Derivative | Molecular Formula | Molecular Weight | CAS Number | Use |

| Fmoc-3-(2-naphthyl)-L-alanine | C₂₈H₂₃NO₄ | 437.50 g/mol | 112883-43-9 | Solid-phase peptide synthesis |

| Boc-3-(2-naphthyl)-L-alanine | C₁₈H₂₁NO₄ | 315.4 g/mol | 58438-04-3 | Solid-phase peptide synthesis |

Data compiled from sources[9][10][11].

Synthesis and Preparation

The synthesis of β-(2-naphthyl)-L-alanine and its derivatives can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired stereochemical purity and the scale of production.

Chemical Synthesis

A common synthetic route for related analogs involves the diazotization of a naphthylamine precursor and condensation with acrylic acid.[12] For peptide synthesis applications, the amino group is typically protected. The preparation of Fmoc-L-β-naphthylalanine, a key intermediate for solid-phase peptide synthesis, is a well-established procedure.[9]

Enzymatic Deracemisation

For producing enantiomerically pure L-2-Nal, a multi-step enzymatic process offers high selectivity. This method is particularly useful for resolving racemic mixtures (D,L-2-naphthylalanine). A one-pot reaction can be designed using two key enzymes.[13]

Applications in Research and Drug Development

The unique properties of 2-Nal make it a versatile building block in several scientific domains.

-

Peptide Synthesis and Drug Design : The Fmoc-protected version is widely used in solid-phase peptide synthesis to create novel peptide-based drugs.[3][14] Its bulky side chain can enhance binding affinity and selectivity for biological targets, such as G-protein-coupled receptors (GPCRs).[4] For example, it is a component of the CXCR4 antagonist FC131.[15] Its incorporation can also increase the proteolytic stability of peptides, a crucial factor for therapeutic candidates.[3]

-

Fluorescent Probe : The naphthalene moiety is intrinsically fluorescent, allowing 2-Nal to be used as a probe in biophysical studies.[2] It has been successfully used to investigate the structure of melanocortin peptides and their interaction with lipid membranes, suggesting that its deeper penetration into the bilayer may correlate with higher receptor affinity.[5]

-

Structural Biology : In structural studies, 2-Nal can be substituted for natural aromatic residues like tryptophan or phenylalanine to probe aromatic interactions that stabilize peptide folds, such as β-hairpins.[16] Its unique electron density is also beneficial for X-ray crystallographic studies of proteins and peptides.[]

-

Antimicrobial Research : Derivatives of naphthylalanine have been studied as growth inhibitors for various microorganisms, including Escherichia coli and Lactobacillus plantarum.[12] They have also been used to probe bacterial transport systems, presenting a potential pathway for antimicrobial development.[2]

Experimental Protocols

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(2-naphthyl)-L-alanine

This protocol outlines the general steps for incorporating Fmoc-3-(2-naphthyl)-L-alanine into a peptide sequence on a solid support (e.g., Rink Amide resin).

-

Resin Swelling : Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection :

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the resin or the preceding amino acid.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

-

Amino Acid Coupling :

-

Prepare the coupling solution: Dissolve Fmoc-3-(2-naphthyl)-L-alanine (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the carboxyl group.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing : Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents.

-

Repeat Cycle : Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection : Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Enzymatic Deracemisation of D,L-2-Naphthylalanine

This protocol describes a one-pot, multi-enzyme system to convert a racemic mixture of 2-naphthylalanine into the pure L-enantiomer.[13]

-

Reaction Setup :

-

Prepare a buffered aqueous solution containing the racemic D,L-2-naphthylalanine substrate. Due to low water solubility, this may be a suspension.[13]

-

Add the amino donor, L-cysteine sulfinic acid (L-CSA).

-

-

Enzyme Addition :

-

Add D-amino acid oxidase (DAAO) from Rhodotorula gracilis and catalase. DAAO selectively oxidizes the D-enantiomer (D-2-Nal) to its corresponding α-keto acid, 2-naphthylpyruvate (2-NPA), producing hydrogen peroxide as a byproduct. Catalase is added to decompose the hydrogen peroxide, which can inhibit enzyme activity.

-

Add L-aspartate aminotransferase (L-AAT) from Escherichia coli.

-

-

Reaction Mechanism :

-

The L-AAT enzyme catalyzes the stereoselective transamination of the 2-NPA intermediate (generated from the D-enantiomer) to L-2-naphthylalanine.

-

The amino group is supplied by L-CSA, which is converted to a thio-α-keto acid that spontaneously degrades, driving the reaction equilibrium towards the formation of the L-amino acid.

-

-

Incubation and Monitoring :

-

Incubate the reaction mixture under optimal pH and temperature conditions for the enzymes.

-

Monitor the reaction progress using chiral HPLC to determine the enantiomeric excess (e.e.) and yield of L-2-Nal.

-

-

Product Isolation : Upon completion (typically >99% e.e.), isolate and purify the L-2-naphthylalanine product.

Mandatory Visualizations

Diagram 1: Chemical Structure of β-(2-Naphthyl)-L-alanine

Caption: Core chemical structure of β-(2-Naphthyl)-L-alanine.

Diagram 2: Experimental Workflow for Fmoc-SPPS

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Diagram 3: Signaling Pathway for Enzymatic Deracemisation

Caption: Pathway of enzymatic deracemisation of 2-Naphthylalanine.

References

- 1. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. bachem.com [bachem.com]

- 9. Fmoc-3-(2-Naphthyl)-L-alanine [chembk.com]

- 10. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. matrixscientific.com [matrixscientific.com]

- 12. Synthesis and microbiological activities of beta-(1-chloro-2-naphthyl) alanine and beta-(1-bromo-2-naphthyl) alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH) in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Among the vast arsenal of UAAs, 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH) , often abbreviated as 2-Nal, has emerged as a particularly influential building block.[1] Its unique bicyclic aromatic side chain provides a combination of hydrophobicity and steric bulk that profoundly impacts peptide structure, stability, and biological activity.[1][2] This technical guide offers an in-depth exploration of the core functions of this compound, with a focus on its application in enhancing receptor affinity and enzymatic stability, exemplified by its critical role in the development of potent Gonadotropin-Releasing Hormone (GnRH) antagonists.

Core Attributes and Applications of this compound

This compound is an analog of phenylalanine and tryptophan, featuring a naphthalene moiety attached to the β-carbon of alanine.[1] This structural feature imparts several key properties that are advantageous in peptide design:

-

Enhanced Hydrophobicity: The bulky naphthalene side chain significantly increases the hydrophobicity of the peptide. This can enhance binding to hydrophobic pockets within receptors and improve membrane permeability.[1][3]

-

Increased Steric Hindrance: The size of the naphthyl group provides steric shielding, which can protect the peptide backbone from proteolytic degradation by enzymes, thereby increasing its in-vivo half-life.[4]

-

Stabilization of Secondary Structures: Aromatic interactions involving the naphthyl group can help to stabilize specific peptide conformations, such as β-hairpins, which can be crucial for receptor recognition and binding.[2][5]

-

Mimicry of Natural Aromatic Residues: 2-Nal can serve as a bioisostere for tryptophan or phenylalanine, often leading to improved pharmacological properties.[2][6]

These attributes have made this compound a valuable component in the design of peptidomimetics, including enzyme inhibitors and receptor antagonists.[1][7] One of its most successful applications is in the development of GnRH antagonists like Ganirelix and Cetrorelix.[8][9][10]

Case Study: GnRH Antagonists

GnRH is a decapeptide that regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[11][12] GnRH antagonists block this action by competitively binding to the GnRH receptor (GnRHR), and are used in assisted reproduction technologies and for treating hormone-sensitive cancers.[8][9][10]

The incorporation of D-2-Nal at position 1 of the GnRH sequence is a hallmark of many potent antagonists, including Ganirelix. This modification is critical for high-affinity binding to the GnRH receptor.

Quantitative Impact on Receptor Binding Affinity

The substitution of natural amino acids with this compound and other UAAs in GnRH analogs leads to a dramatic increase in antagonist potency. The table below summarizes the in-vitro activity of several GnRH antagonists, highlighting the low nanomolar to sub-nanomolar IC50 values achieved.

| Compound | Key Modifications (including D-2-Nal at position 1) | Antagonist Potency (IC50) | Species/Assay |

| Acyline | N-Ac-D-2-Nal -D-pCl-Phe-D-Pal-Ser-N-Me-Tyr-D-Hci-Leu-Arg-Pro-D-Ala-NH2 | 0.52 nM | Human GnRH-R (HEK-293 cells) |

| Analogue 9 | Acyline analogue with Ncy(2-naphthyl) at position 1 | < 2 nM | Human GnRH-R (HEK-293 cells) |

| Analogue 15 | Acyline analogue with Ncy(2-naphthyl) at position 7 | < 2 nM | Human GnRH-R (HEK-293 cells) |

| Ganirelix | N-Ac-D-2-Nal -D-pCl-Phe-D-Pal-Ser-Tyr-D-hArg(Et)2-Leu-hArg(Et)2-Pro-D-Ala-NH2 | ED50 = 0.29 µ g/rat (in vivo) | Ovulation suppression in rats |

| Cetrorelix | Ac-D-Nal -D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2 | Not specified, potent antagonist | Competitive binding to GnRH receptors |

Data compiled from multiple sources.[13][14][15] IC50 represents the concentration of an antagonist that inhibits 50% of the GnRH-induced response.

Signaling Pathway Modulation

GnRH antagonists containing this compound, such as Cetrorelix and Ganirelix, function by competitively blocking the GnRH receptor, a G-protein coupled receptor (GPCR), on pituitary gonadotrope cells.[8][11][16] This blockade prevents the endogenous GnRH from initiating its downstream signaling cascade, thereby suppressing the synthesis and secretion of LH and FSH.[8][10][17] The primary pathway inhibited is the Gαq/11-mediated activation of phospholipase Cβ (PLCβ), which prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium mobilization.[11]

Experimental Protocols

Incorporation of Fmoc-D-2-Nal-OH via Solid-Phase Peptide Synthesis (SPPS)

The following provides a generalized protocol for the manual incorporation of Fmoc-D-2-Nal-OH into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a rink amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))

-

Activation base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Methanol (MeOH)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add fresh deprotection solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Fmoc-D-2-Nal-OH):

-

In a separate vial, dissolve Fmoc-D-2-Nal-OH (3-5 equivalents relative to resin substitution) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the vial to activate the amino acid. The solution should change color (typically to yellow).

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection & Cleavage:

-

After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the peptide-resin with DMF, then DCM, and finally MeOH, then dry under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Experimental Workflow for Peptide Antagonist Development

The discovery and optimization of peptide-based drugs like GnRH antagonists follow a structured workflow, from initial design to in-vivo testing.

Conclusion

This compound is a powerful and versatile unnatural amino acid that has become indispensable in modern peptide chemistry. Its bulky, hydrophobic naphthyl side chain provides a unique tool for medicinal chemists to enhance the pharmacological properties of peptides. By increasing receptor binding affinity, improving enzymatic stability, and stabilizing bioactive conformations, this compound has been instrumental in the development of successful peptide therapeutics. The clinical success of GnRH antagonists like Ganirelix and Cetrorelix stands as a testament to the profound impact of strategically incorporating this UAA, paving the way for future innovations in peptide-based drug design.

References

- 1. lifetein.com [lifetein.com]

- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 9. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 11. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cetrorelix Monograph for Professionals - Drugs.com [drugs.com]

- 17. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Solubility of H-2-Nal-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-2-Nal-OH (L-3-(2-naphthyl)alanine), a non-proteinogenic amino acid of significant interest in peptide synthesis and drug design. Understanding the solubility of this compound is critical for its effective use in various research and development applications, from reaction chemistry to formulation and biological assays.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution. For drug discovery and development, two key types of solubility are often considered:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase. It is a critical parameter for understanding the fundamental physicochemical properties of a compound.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery to identify potential solubility liabilities.

Solubility Profile of this compound

This compound is characterized by its bulky and hydrophobic naphthalene side chain, which significantly influences its solubility profile. While sparingly soluble in water, it exhibits good solubility in a range of organic solvents.[1][2] The following table summarizes the available qualitative and quantitative solubility data for this compound and its derivatives.

| Solvent | This compound Solubility | Fmoc-2-Nal-OH Solubility | Notes |

| Water | Slightly soluble[3][4] | - | A reported aqueous solubility of 3.33 mg/mL was achieved with sonication and pH adjustment to 12 with NaOH.[5] |

| Methanol | Soluble[3][4] | Slightly Soluble[6] | - |

| Ethanol | Soluble[3][4] | - | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][7] | 100 mg/mL[8] | For Fmoc-2-Nal-OH, sonication may be required. The use of new, non-hygroscopic DMSO is recommended for optimal solubility.[8] |

| Chloroform | Soluble[1] | - | Data is for the D-isomer (H-D-2-Nal-OH).[7] |

| Dichloromethane | Soluble[7] | - | Data is for the D-isomer (H-D-2-Nal-OH).[7] |

| Ethyl Acetate | Soluble[7] | - | Data is for the D-isomer (H-D-2-Nal-OH).[7] |

| Acetone | Soluble[7] | - | Data is for the D-isomer (H-D-2-Nal-OH).[7] |

| Dimethylformamide (DMF) | - | Sparingly Soluble[6] | - |

Experimental Protocol for Thermodynamic Solubility Determination

This section outlines a detailed experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent using the shake-flask method followed by UV-Vis spectrophotometric quantification. This method is suitable due to the strong UV absorbance of the naphthalene moiety.

1. Materials and Equipment:

-

This compound (solid powder)

-

Organic solvent of interest (e.g., methanol, ethanol, DMSO)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The temperature should be maintained at a constant value (e.g., 25 °C).

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The λmax can be determined by scanning a standard solution across a range of UV wavelengths.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Diagram

Thermodynamic Solubility Determination Workflow

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. As a non-proteinogenic amino acid, its primary role is as a building block in peptide synthesis. The introduction of the bulky, hydrophobic naphthyl group can influence the conformation, stability, and receptor-binding properties of the resulting peptides. Therefore, any impact on signaling pathways would be indirect and dependent on the specific peptide sequence into which this compound is incorporated.

The logical relationship in its application is straightforward: its solubility in a given solvent dictates its utility in a specific experimental context. For instance, high solubility in a solvent used for solid-phase peptide synthesis is essential for efficient coupling reactions. Conversely, in biological assays, understanding its solubility in aqueous buffers (often with co-solvents like DMSO) is critical to avoid precipitation and ensure accurate results.

Solubility and Application Relationship

References

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. evotec.com [evotec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

H-2-Nal-OH: A Comprehensive Technical Guide to a Fluorescent Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-2-Nal-OH, chemically known as 3-(2-Naphthyl)-L-alanine, is a synthetic amino acid that has garnered significant interest within the scientific community. Its unique structural feature, a naphthalene moiety attached to the alanine backbone, imparts intrinsic fluorescence, making it a valuable tool for a wide range of applications in biochemical and pharmaceutical research.[1] This guide provides an in-depth analysis of the fluorescent properties of this compound, detailed experimental protocols for its characterization and use, and highlights its application in studying biological systems.

Core Concepts: The Origin of Fluorescence

The fluorescence of this compound originates from the extended π-conjugated system of its naphthalene ring.[1] Naphthalene and its derivatives are well-known fluorophores, characterized by their ability to absorb ultraviolet light and subsequently emit it at a longer wavelength.[1] This intrinsic fluorescence allows this compound to be used as a probe in various fluorescence-based applications, including the study of protein folding and receptor-ligand interactions.[1]

Physicochemical and Photophysical Properties

While this compound is recognized for its fluorescent properties, detailed quantitative photophysical data in the scientific literature is sparse. The following tables summarize its known physicochemical properties and the generally reported photophysical characteristics of its chromophore, the naphthalene group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-(2-Naphthyl)-L-alanine | [2] |

| Synonyms | This compound, L-2-Naphthylalanine | [2][3] |

| CAS Number | 58438-03-2 | [2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and ethanol. | [3] |

Table 2: General Photophysical Properties of Naphthalene Derivatives

| Property | General Value/Characteristic | Reference |

| Excitation | UV region | [1] |

| Emission | UV to visible region, sensitive to solvent polarity | [4] |

| Quantum Yield | Generally high, but dependent on the specific derivative and environment | [4] |

| Lifetime | Can be significantly longer than that of natural fluorescent amino acids like tryptophan | [5] |

A study on the D-isomer, β-(2-naphthyl)-D-alanine (D-Nal), which shares the same chromophore, revealed that its excited-state lifetime is significantly longer than that of tryptophan, and it changes drastically when moved from an aqueous solution to a lipid medium, highlighting its sensitivity to the environment.[5]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves a well-characterized standard with a known quantum yield.[6]

Materials:

-

This compound

-

A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[7]

-

Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, water)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the desired solvent.

-

Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard, with absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[6]

-

Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra for each solution using the fluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for each plot.

-

Calculate the quantum yield of this compound using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.[8]

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase synthesis.[9]

Materials:

-

Fmoc-H-2-Nal-OH

-

Other Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents (DMF, DCM, ether)

-

Peptide synthesizer or manual synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Coupling of Subsequent Amino Acids (including Fmoc-H-2-Nal-OH):

-

Activate the carboxyl group of the next Fmoc-amino acid (e.g., Fmoc-H-2-Nal-OH) using coupling reagents.

-

Couple the activated amino acid to the deprotected N-terminus of the growing peptide chain.

-

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Visualizations

Signaling Pathway: Melanocortin Receptor Activation

This compound, particularly its D-isomer, has been utilized as a fluorescent probe in peptides designed to study melanocortin receptors, which are G protein-coupled receptors (GPCRs).[5] The following diagram illustrates a generalized signaling pathway for melanocortin receptor activation.

Caption: Generalized signaling pathway of a Gs-coupled Melanocortin Receptor.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain is achieved through a systematic, stepwise process known as solid-phase peptide synthesis.

Caption: Step-by-step workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a valuable fluorescent amino acid for researchers in chemistry and biology. Its intrinsic fluorescence, arising from the naphthalene side chain, allows for its use as a non-invasive probe to study peptide and protein structure, function, and interactions. While more extensive characterization of its photophysical properties is warranted, the existing data and its successful incorporation into peptides underscore its potential in advancing our understanding of complex biological processes. The provided protocols offer a foundation for the characterization and application of this versatile molecule in the laboratory.

References

- 1. lifetein.com [lifetein.com]

- 2. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-2-Naphthylalanine [chembk.com]

- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. biotage.com [biotage.com]